molecular formula C18H21N5O2 B2853059 (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034420-95-4

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2853059
CAS No.: 2034420-95-4
M. Wt: 339.399
InChI Key: FKAZCBXEVYVSFC-UHFFFAOYSA-N
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Description

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic chemical compound of significant interest in early-stage pharmaceutical and oncological research. Its molecular structure, which incorporates both a morpholino phenyl ring and a pyrimidinyl-amino azetidine group, is characteristic of scaffolds designed to modulate key enzymatic pathways involved in disease progression. Compounds featuring morpholino and pyrimidine motifs are frequently investigated for their potential as kinase inhibitors . Kinases, such as the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), are critical targets in cancer research, and inhibitors play a vital role in understanding cell signaling and proliferation mechanisms . This compound is provided to support researchers in screening assays, target validation, and mechanistic studies, particularly in the context of investigating resistance to existing therapies . It is strictly intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(4-morpholin-4-ylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(23-12-15(13-23)21-18-19-6-1-7-20-18)14-2-4-16(5-3-14)22-8-10-25-11-9-22/h1-7,15H,8-13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAZCBXEVYVSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC(C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the morpholine derivative and the pyrimidin-2-ylamino azetidin-1-yl components. These components are then coupled using appropriate reagents and reaction conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled environments to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and automation technologies.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Cancer Research

The compound exhibits promising properties as a protein kinase inhibitor, particularly targeting epidermal growth factor receptor (EGFR) mutants. These mutations are often implicated in various cancers, making the compound a potential candidate for therapeutic development.

  • Case Study : Research has shown that compounds similar to (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone effectively inhibit the phosphorylation of mutant EGFR, leading to reduced cell proliferation in cancer cell lines. This inhibition is crucial for developing targeted therapies for cancers driven by EGFR mutations .

Autoimmune Diseases

The compound's ability to modulate protein kinase activity suggests its potential use in treating autoimmune diseases. By inhibiting specific kinases involved in inflammatory pathways, it may help reduce disease symptoms and progression.

  • Research Findings : Studies indicate that aminopyrimidine derivatives can effectively modulate immune responses by targeting kinases associated with autoimmune conditions . This opens avenues for further exploration of the compound in clinical settings.

Neurodegenerative Disorders

Another application of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of kinase activity can influence neuroinflammatory processes and neuronal survival.

  • Evidence : Preclinical studies have demonstrated that inhibitors of specific kinases can protect against neuronal death and improve cognitive function in animal models of neurodegeneration .

Data Tables

Application AreaTarget KinasePotential Benefits
Cancer ResearchEGFRReduced cell proliferation
Autoimmune DiseasesVarious kinasesModulation of inflammatory responses
Neurodegenerative DisordersSpecific kinasesProtection against neuronal death

Mechanism of Action

The mechanism by which (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone exerts its effects involves the inhibition of specific molecular targets and pathways. It is believed to interact with protein kinases, leading to the disruption of signaling pathways that are crucial for cancer cell proliferation and survival. This disruption ultimately results in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound is compared to two classes of analogs:

  • Class 1: 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amine derivatives (, compounds 20–28) .
  • Class 2: (4-Methylpiperazin-1-yl)methanone derivatives (e.g., compound w3 from ) .
Table 1: Structural and Functional Comparison
Compound Core Structure Substituents on Pyrimidine Ring System Reported Activity/Notes
Target Compound Morpholinophenyl-azetidine Pyrimidin-2-ylamino Azetidine (3-membered) N/A (hypothesized kinase inhibition or antimicrobial activity)
Compounds (20–28) Morpholinophenyl-pyrimidine 6-aryl groups Pyrimidine Broad-spectrum microbial activity
Compound (w3) Morpholinophenyl-piperazine 5-chloro, triazole-linked phenyl Piperazine (6-membered) Investigated in medicinal chemistry (likely kinase-targeted)

Analysis of Structural Differences and Implications

Piperazine (w3): The 6-membered ring offers greater flexibility, which may enhance adaptability to diverse binding pockets but could increase susceptibility to metabolism. Pyrimidine (Class 1): The planar pyrimidine core in compounds facilitates π-π stacking interactions, critical for antimicrobial activity .

Substituent Effects: Pyrimidin-2-ylamino (Target): The amino group at position 2 of pyrimidine enables hydrogen bonding, which is absent in the 6-aryl-substituted pyrimidines of . This difference may shift biological activity toward kinase inhibition rather than antimicrobial action.

Pharmacokinetic Considerations :

  • The morpholine group in all compounds enhances water solubility, but the azetidine in the target compound may further improve metabolic stability by resisting cytochrome P450-mediated oxidation compared to aryl () or piperazine (w3) systems.

Biological Activity

(4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, with CAS number 2034420-95-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and other therapeutic areas. This article explores the compound's biological activity, synthesizing available data from diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂
Molecular Weight339.4 g/mol
CAS Number2034420-95-4

The compound features a morpholine ring and a pyrimidine moiety, which are known to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit key protein kinases involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) and JAK3 (Janus Kinase 3) . The inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Study: EGFR Inhibition

A notable study demonstrated the effectiveness of pyrimidine-based compounds in inhibiting mutant EGFR kinase activity. The results indicated a marked decrease in phosphorylation levels of mutant EGFR compared to wild-type EGFR, suggesting that this compound may function similarly .

Antimicrobial Activity

Preliminary investigations have also suggested that this compound exhibits antimicrobial properties. In vitro studies have reported that certain pyrimidine derivatives possess activity against various bacterial strains, indicating potential applications in treating infections .

The proposed mechanism of action for this compound involves the inhibition of specific kinases that play crucial roles in cellular signaling pathways. By disrupting these pathways, the compound may effectively halt the progression of diseases characterized by abnormal cell proliferation.

Research Findings Summary

A summary of key findings related to the biological activity of this compound is presented below:

Study FocusFindingsReference
Anticancer ActivityInhibition of EGFR and JAK3 kinase ,
Antimicrobial ActivityActivity against various bacterial strains
Mechanism of ActionDisruption of cellular signaling pathwaysGeneral consensus

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Morpholinophenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of morpholine-containing aryl ketones with azetidine derivatives. Key steps include:

  • Coupling Reactions : Use of catalysts (e.g., palladium-based) for cross-coupling between pyrimidinylamino-azetidine and 4-morpholinophenyl groups .
  • Intermediate Characterization : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm intermediate structures .
  • Optimization : Temperature (e.g., reflux in ethanol) and solvent selection (polar aprotic solvents) are critical for yield improvement (Table 1).

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1NaOEt, EtOH, 80°C65–70≥95%
2Pd(PPh₃)₄, DMF, 110°C50–55≥90%

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • X-ray Crystallography : Resolves 3D conformation, including bond angles and dihedral angles between the morpholinophenyl and azetidinyl groups .
  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., pyrimidine NH at δ 8.2–8.5 ppm) and carbon backbone .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

  • Methodological Answer :

  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy; limited aqueous solubility necessitates DMSO stock solutions .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking degradation products. Light-sensitive; stored in amber vials .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron distribution in the morpholinophenyl group to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screens against kinase targets (e.g., PI3K) using AutoDock Vina; binding affinity correlates with pyrimidine-azetidine orientation .
  • MD Simulations : Assesses stability of ligand-receptor complexes in aqueous environments (GROMACS) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time .
  • Metabolite Profiling : LC-MS identifies active/inactive metabolites in different biological matrices .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) to distinguish direct vs. indirect effects .

Q. How are reaction mechanisms elucidated for key transformations in the synthesis of this compound?

  • Methodological Answer :

  • Kinetic Studies : Variable-time NMR tracks intermediate formation (e.g., azetidine ring opening) .
  • Isotope Labeling : ¹⁵N-labeled pyrimidine tracks amino group transfer during coupling reactions .
  • DFT Transition-State Analysis : Identifies rate-limiting steps (e.g., Pd-catalyzed C–N bond formation) .

Q. What advanced analytical techniques validate purity and stereochemical integrity?

  • Methodological Answer :

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) .
  • 2D NMR (NOESY/ROESY) : Confirms spatial proximity of morpholine and azetidine protons to establish stereochemistry .
  • High-Resolution MS (HRMS) : Differentiates isobaric impurities (mass accuracy < 2 ppm) .

Data Contradiction Analysis

  • Example : Discrepancies in reported cytotoxicity may arise from:
    • Impurity Variability : Trace Pd residues from synthesis suppress activity; ICP-MS quantifies metal content .
    • pH-Dependent Solubility : Solubility shifts in assay media alter bioavailability; validate via parallel artificial membrane permeability assay (PAMPA) .

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